5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
Overview
Description
5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is an organic compound characterized by the presence of two fluorine atoms and two amino groups on a benzene ring. This compound is part of a broader class of fluorinated aromatic amines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group, forming 2-fluoronitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-fluoroaniline.
Fluorination: The 2-fluoroaniline is further fluorinated at the 5-position of the benzene ring to obtain this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Typical reagents include halogens, alkyl halides, and acyl chlorides.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amino derivatives, hydroxyl derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive molecules.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-N2-(2-fluorophenyl)-1,2-benzenediamine
3-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
2-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
Uniqueness: 5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of fluorine atoms at both the 5-position and the 2-position of the benzene ring enhances its stability and binding properties compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWJRIGIGAGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.